CC-11006 -

CC-11006

Catalog Number: EVT-256368
CAS Number:
Molecular Formula: C17H14N2O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-11006 is a immunomodulatory agent, is also an orally available, small molecule and thalidomide analog, with potential immunomodulating and antineoplastic activity. CC-11006 appears to have a similar mechanism to thalidomide and may modulate the expression of proinflammatory and regulatory cytokines.
Overview

CC-11006, also known as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide, is a compound developed for potential therapeutic applications in hematological cancers. This compound is a derivative of thalidomide and has been investigated for its anti-inflammatory and anti-tumorigenic properties. Its structure and pharmacological profile have been detailed in various studies and patent applications.

Source

CC-11006 was initially synthesized as part of a series of thalidomide analogs aimed at enhancing therapeutic efficacy while reducing side effects. The synthesis and characterization of CC-11006 have been documented in scientific literature, including pharmacology reviews and patent filings related to its development for treating hematological malignancies such as multiple myeloma .

Classification

CC-11006 falls under the category of small molecule pharmaceuticals. It is classified as a thalidomide analog, which are compounds that share structural similarities with thalidomide but are modified to improve their pharmacological profiles. This classification is significant due to the historical context of thalidomide's use and the ongoing research into safer and more effective derivatives .

Synthesis Analysis

Methods

The synthesis of CC-11006 involves several steps, typically starting from readily available precursors. The process can include the formation of the isoindole core followed by functionalization to introduce the cyclopropanecarboxamide moiety.

Technical Details

  1. Starting Materials: The synthesis often begins with phthalic anhydride or similar compounds which undergo cyclization reactions.
  2. Key Reactions: The formation of the dioxoisoindoline structure is crucial, often achieved through condensation reactions followed by oxidation steps.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Detailed synthetic pathways have been outlined in various studies, showcasing the efficiency and yield of the methods employed .

Molecular Structure Analysis

Structure

The molecular structure of CC-11006 features a complex arrangement including a cyclopropane ring and a dioxoisoindole framework. The specific stereochemistry at various centers contributes to its biological activity.

Data

  • Molecular Formula: C15H16N2O4
  • Molecular Weight: 288.30 g/mol
  • Key Functional Groups: Dioxo groups, piperidine ring, cyclopropane moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of CC-11006 .

Chemical Reactions Analysis

Reactions

CC-11006 can undergo various chemical reactions typical for small organic molecules, including:

  1. Hydrolysis: In aqueous conditions, leading to potential degradation products.
  2. Substitution Reactions: Involving nucleophilic attack on electrophilic centers within the molecule.
  3. Oxidation/Reduction: Depending on reaction conditions, altering functional groups within its structure.

Technical Details

The stability of CC-11006 under different conditions has been studied to understand its reactivity profile better. For instance, studies have shown that certain reaction conditions can lead to selective transformations without compromising the integrity of the core structure .

Mechanism of Action

Process

CC-11006 exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It is thought to inhibit angiogenesis and promote apoptosis in malignant cells.

Data

Research indicates that CC-11006 interacts with specific molecular targets involved in cell signaling pathways associated with cancer progression. This includes modulation of cytokine production and inhibition of tumor necrosis factor-alpha (TNF-alpha) signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

CC-11006 is typically characterized by:

  • Appearance: White
Introduction to CC-11006 in the Context of Immunomodulatory Agents

Historical Development of IMiDs and CELMoDs

CC-11006 represents an evolutionary step in the lineage of cereblon (CRBN)-binding agents, bridging first-generation immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide with next-generation cereblon E3 ligase modulatory drugs (CELMoDs®). Thalidomide (α-N-phthalimido-glutarimide), initially developed as a sedative in the 1950s, was later discovered to possess immunomodulatory and anti-angiogenic properties. Its withdrawal due to teratogenicity was followed by repurposing for erythema nodosum leprosum (ENL) and multiple myeloma. Structural optimization of its phthalimide-glutarimide scaffold yielded second-generation agents: lenalidomide (CC-5013) and pomalidomide (CC-4047), both FDA-approved for hematologic malignancies. CC-11006 emerged as part of Celgene Corporation's proprietary efforts to expand this chemical class, sharing the core glutarimide moiety essential for CRBN binding but featuring distinct modifications to the phthaloyl ring that confer unique pharmacodynamic properties [1] [3]. This development pipeline subsequently led to third-generation CELMoDs® like iberdomide (CC-220) and mezigdomide (CC-92480), designed for enhanced CRBN binding and degradation efficiency [5] [7].

Table 1: Evolution of Glutarimide-Based Therapeutic Agents

GenerationCompoundMolecular FormulaMolecular Weight (g/mol)Half-life (hours)
First-genThalidomideC₁₃H₁₀N₂O₄258.23–8
Second-genLenalidomideC₁₃H₁₃N₃O₃259.33–5
Second-genPomalidomideC₁₃H₁₁N₃O₄273.27.5–9.5
Second-genCC-11006Not fully disclosedNot disclosedNot disclosed
Third-genIberdomideC₂₅H₂₇N₃O₅449.59–13
Third-genMezigdomideC₃₂H₃₀FN₅O₄567.616–19

Source: Adapted from Hematology/Oncology Clinics of North America (2024) [1]

Structural and Functional Classification of CC-11006 Among Glutarimide Derivatives

CC-11006 belongs to the structural class of 3-aminoglutarimide derivatives characterized by a nitrogen-substituted glutarimide ring. This moiety is indispensable for binding to the tri-tryptophan pocket of CRBN, the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. Unlike its predecessors, CC-11006 incorporates a cyclopropanecarboxamide group linked via a methylene bridge to the isoindolinone ring, as disclosed in patent literature (tentatively assigned as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide) [2] [8]. This modification positions it between classical IMiDs and advanced CELMoDs:

  • Core Structure: Retains the glutarimide ring that chelates the zinc ion in CRBN’s binding pocket, maintaining the hydrogen-bonding network with residues His378, Trp380, and Trp386.
  • Phthalimide Variations: Features a 4-aminomethyl substitution on the isoindolinone ring, differentiating it from lenalidomide (4-amino) and pomalidomide (unsubstituted). The cyclopropanecarboxamide group extends into a hydrophobic subpocket of CRBN, potentially influencing substrate recruitment specificity [6] [9].
  • Chirality: Shares the chemically unstable chiral center at the glutarimide C3 position, leading to rapid in vivo racemization (racemization t₁/₂ <1–6 hours across analogs). This property complicates the attribution of biological activities to specific enantiomers [2].

Functionally, CC-11006 exhibits the dual mechanisms characteristic of CRBN modulators:

  • Direct Antitumor Activity: Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, disrupting survival pathways in malignant plasma cells.
  • Immunomodulation: T-cell co-stimulation and cytokine modulation (e.g., TNF-α inhibition) via effects on lymphoid transcription factors [1] [7].

Table 2: Structural and Functional Comparison of Glutarimide Derivatives

Structural FeatureCC-11006LenalidomidePomalidomideIberdomide
Glutarimide ModificationNoneNoneNoneNone
Phthalimide Modification4-(cyclopropanecarboxamidomethyl)4-aminoNoneMorpholino-extension
CRBN Affinity (Relative)ModerateModerateHighVery High
Primary Degradation TargetsIkaros/AiolosIkaros/AiolosIkaros/AiolosIkaros/Aiolos/GSPT1
Racemization t₁/₂ (Hours)<3 (estimated)<3<1Not applicable*

*Iberdomide and other CELMoDs are administered as single enantiomers with stabilized chiral centers [5] [7]

Research Significance in Targeted Protein Degradation and Immune Modulation

CC-11006 serves as a critical tool compound for probing structure-activity relationships (SAR) in CRBN-mediated protein degradation. Its development has provided key insights:

  • Chirality and Stability: Studies using deuterium-enabled chiral switching (DECS) demonstrated that replacing the exchangeable hydrogen at C3 with deuterium stabilizes enantiomers. In vitro assays revealed up to 20-fold differences in anti-inflammatory activity between enantiomers, while in vivo xenograft models showed the (-)-deuterated enantiomer drove antitumor effects in myeloma models, unlike its (+)-counterpart [2]. This highlights the role of chirality in biological efficacy and rationalizes efforts to stabilize the preferred enantiomer.
  • Mechanistic Differentiation: Although not advanced clinically, CC-11006 helped elucidate the "molecular glue" mechanism of CRBN modulators. X-ray crystallography confirms that S-enantiomers preferentially bind CRBN, inducing a closed conformation that recruits neo-substrates like Ikaros/Aiolos [7] [9]. The cyclopropanecarboxamide extension may subtly alter substrate recruitment profiles compared to other IMiDs.
  • Overcoming Resistance: Preclinical data suggest that structural optimizations in analogs like CC-11006 can retain activity against CRBN variants conferring resistance to lenalidomide or pomalidomide. Third-generation CELMoDs (e.g., iberdomide) achieve >50% cereblon closed conformation versus 20% for pomalidomide, correlating with superior degradation efficiency [5] [7].
  • Synthetic Innovation: CC-11006’s synthesis informed streamlined one-pot methods for IMiD analog generation, enabling rapid SAR exploration. Recent routes utilize thio-Michael additions to 2-methylidene glutarimide or condensation reactions without intermediate purification [4] [6].

Table 3: Research Applications of CC-11006 and Derivatives

Research AreaFindings Enabled by CC-11006Impact
Chiral StabilizationDECS technique enabled enantiomer-specific activity profilingValidated S-enantiomer as primary bioactive form
CRBN-Substrate RecruitmentIdentified hydrophobic interactions via cyclopropyl extensionInformed design of CELMoDs with extended motifs
Overcoming IMiD ResistanceRetained degradation in CRBN-low myeloma modelsMotivated development of high-affinity CELMoDs
Synthetic ChemistryOne-pot synthesis routes developed using analog scaffoldsAccelerated generation of novel PROTAC warheads

CC-11006 remains a structurally informative prototype for developing PROTACs (proteolysis-targeting chimeras) and molecular glues. Its cyclopropanecarboxamide group provides a handle for conjugation to E3 ligase recruiters, enabling bifunctional degrader design against non-CRBN targets [6] [9].

Properties

Product Name

CC-11006

Molecular Formula

C17H14N2O3

Synonyms

CC11006; CC-11006; CC 11006.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.